4-tert-Butyl-3',4'-dichlorobenzophenone
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Overview
Description
4-tert-Butyl-3’,4’-dichlorobenzophenone is a chemical compound with the molecular formula C17H16Cl2O. It is known for its unique structure, which includes a tert-butyl group and two chlorine atoms attached to a benzophenone core. This compound is used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-3’,4’-dichlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-tert-butylbenzoyl chloride and 3,4-dichlorobenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The reaction proceeds as follows:
Reaction Setup: Mix 4-tert-butylbenzoyl chloride and 3,4-dichlorobenzene in a suitable solvent, such as dichloromethane.
Catalyst Addition: Add aluminum chloride to the reaction mixture.
Reaction Conditions: Maintain the reaction mixture at a low temperature (0-5°C) to control the exothermic reaction.
Workup: After the reaction is complete, quench the reaction with water and extract the product using an organic solvent.
Industrial Production Methods
Industrial production of 4-tert-Butyl-3’,4’-dichlorobenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-3’,4’-dichlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenones.
Scientific Research Applications
4-tert-Butyl-3’,4’-dichlorobenzophenone is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-3’,4’-dichlorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylbenzophenone
- 3,4-Dichlorobenzophenone
- 4-tert-Butyl-2’,4’-dichlorobenzophenone
Uniqueness
4-tert-Butyl-3’,4’-dichlorobenzophenone is unique due to the presence of both tert-butyl and dichloro substituents on the benzophenone core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
IUPAC Name |
(4-tert-butylphenyl)-(3,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-17(2,3)13-7-4-11(5-8-13)16(20)12-6-9-14(18)15(19)10-12/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTYSFFNLFOUMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373807 |
Source
|
Record name | 4-tert-Butyl-3',4'-dichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-27-4 |
Source
|
Record name | (3,4-Dichlorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844885-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butyl-3',4'-dichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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